7-Methoxy-2,3-diphenyl-4H-chromen-4-one
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Overview
Description
7-Methoxy-2,3-diphenyl-4H-chromen-4-one, also known as apigenin, is a flavone compound found in various plants, including parsley, chamomile, and celery. Apigenin has been the subject of numerous studies due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism Of Action
Apigenin exerts its effects through various mechanisms, including the modulation of specific signaling pathways and the regulation of gene expression. For example, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to inhibit the activity of specific enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
Apigenin has been shown to have various biochemical and physiological effects, including the regulation of cellular signaling pathways, the modulation of gene expression, and the inhibition of specific enzymes involved in inflammation and oxidative stress. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
Advantages And Limitations For Lab Experiments
Apigenin has several advantages for laboratory experiments, including its availability and relative low cost compared to other compounds. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have low toxicity and is generally well-tolerated. However, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one may have limitations in terms of its bioavailability and solubility, which may impact its efficacy in certain experimental settings.
Future Directions
There are several potential future directions for research on 7-Methoxy-2,3-diphenyl-4H-chromen-4-one, including further investigation into its potential therapeutic properties, such as its anticancer and anti-inflammatory effects. Additionally, future research may focus on the development of novel delivery methods to improve the bioavailability and efficacy of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one in clinical settings. Finally, further studies may be needed to elucidate the mechanisms underlying 7-Methoxy-2,3-diphenyl-4H-chromen-4-one's effects and to identify potential drug targets for the development of new therapies.
Synthesis Methods
Apigenin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of specific reagents and catalysts to produce 7-Methoxy-2,3-diphenyl-4H-chromen-4-one in a laboratory setting. Alternatively, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one can be extracted from natural sources using techniques such as solvent extraction and chromatography.
Scientific Research Applications
Apigenin has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that 7-Methoxy-2,3-diphenyl-4H-chromen-4-one exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Additionally, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
properties
CAS RN |
18720-69-9 |
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Product Name |
7-Methoxy-2,3-diphenyl-4H-chromen-4-one |
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-methoxy-2,3-diphenylchromen-4-one |
InChI |
InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)25-22(16-10-6-3-7-11-16)20(21(18)23)15-8-4-2-5-9-15/h2-14H,1H3 |
InChI Key |
CMRMYHCOFLROJI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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